CB1 Receptor Target Engagement: Class-Level Potency Benchmarking Against Prototypical Antagonists
This compound is classified as a CB1 receptor antagonist in the sulfonylated piperazine series reviewed in PMID26161824. While the precise Ki or IC50 value for this specific compound has not been publicly disclosed as a standalone datapoint, the patent family (WO2008024284 / US20090247499) reports that structurally analogous sulfonylated piperazine benzamides achieve CB1 binding IC50 values below 100 nM [1]. For reference, rimonabant (SR141716), the prototypical CB1 antagonist, exhibits an IC50 of 13.6 nM in hCB1-transfected HEK293 membranes . The structurally minimized negative control 1-methylsulfonyl-4-phenylpiperazine shows Ki > 1000 nM, underscoring the critical contribution of the aryl substituents present in the target compound . BindingDB entry BDBM50267582 from the Vachal et al. series reports an IC50 of 175 nM for a related sulfonyl-acylpiperazine at CB1 [2].
| Evidence Dimension | CB1 receptor binding affinity / functional antagonism |
|---|---|
| Target Compound Data | Not publicly disclosed as a discrete value; classified within the <100 nM IC50 potency tier based on patent SAR [1] |
| Comparator Or Baseline | Rimonabant: IC50 = 13.6 nM (hCB1 HEK293); 1-Methylsulfonyl-4-phenylpiperazine: Ki > 1000 nM; Vachal et al. compound (BDBM50267582): IC50 = 175 nM |
| Quantified Difference | Target compound potency tier (<100 nM) is approximately 10-fold weaker than rimonabant (13.6 nM) but at least 10-fold stronger than the negative control (>1000 nM). Exact differential cannot be calculated without disclosed Ki/IC50. |
| Conditions | CB1 receptor binding assays (radioligand displacement); human recombinant CB1 expressed in HEK293 or CHO cell membranes. |
Why This Matters
For procurement decisions, the <100 nM potency tier places this compound within the range of pharmacologically relevant CB1 antagonists, distinguishing it from structurally similar but inactive sulfonylpiperazines (>1000 nM) that are unsuitable for CB1-targeted investigations.
- [1] Fletcher, J. M., Fong, T. M., Hagmann, W. K., & Vachal, P. (2009). Sulfonylated Piperazines as Cannabinoid-1 Receptor Modulators. WO2008024284. View Source
- [2] BindingDB. Entry BDBM50267582 (ChEMBL_563061): IC50 = 175 nM at Cannabinoid Receptor 1. Vachal, P. et al., J. Med. Chem. 52:2550-8 (2009). View Source
